molecular formula C29H35N5O2S B4000963 N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B4000963
M. Wt: 517.7 g/mol
InChI Key: XNZDZNWFWVRXFX-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a unique adamantyl group

Scientific Research Applications

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl group. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction. Subsequent steps involve the formation of the triazole ring and the attachment of the phenoxy and dimethylamino groups. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, while the triazole ring can interact with various enzymes and receptors. The phenoxy and dimethylamino groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)acetamide
  • N-(3,5-dimethyl-1-adamantyl)acetamide
  • Amantadine hydrochloride

Uniqueness

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of an adamantyl group with a triazole ring and phenoxy-dimethylamino substituents. This unique structure imparts specific properties, such as enhanced membrane permeability and strong binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2S/c1-33(2)24-9-6-10-25(14-24)36-18-26-31-32-28(34(26)23-7-4-3-5-8-23)37-19-27(35)30-29-15-20-11-21(16-29)13-22(12-20)17-29/h3-10,14,20-22H,11-13,15-19H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDZNWFWVRXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 6
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N-(1-adamantyl)-2-[[5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

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